![molecular formula C16H13FO4 B6408228 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261982-06-2](/img/structure/B6408228.png)
3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95%
Overview
Description
3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% (3-ECFBA) is a fluorinated benzoic acid derivative that is widely used in the synthesis of various organic compounds. It has been found to be a useful reagent in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 3-ECFBA is also used in a variety of scientific research applications, including the study of biochemistry and physiology.
Scientific Research Applications
3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications, including the study of biochemistry, physiology, and drug metabolism. It has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals, as well as in the study of enzyme inhibition and drug metabolism. Additionally, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been used in the study of enzyme-catalyzed reactions, such as the synthesis of aminoglycosides and the inhibition of cyclooxygenase-2 (COX-2) enzymes.
Mechanism of Action
3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is believed to act as a reversible inhibitor of cyclooxygenase-2 (COX-2) enzymes. This inhibition is thought to be due to the ability of 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% to bind to the active site of the enzyme, thereby preventing the enzyme from catalyzing the reaction. Additionally, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% have been studied in various organisms, including mammals, plants, and fungi. In mammals, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, resulting in decreased levels of prostaglandin production. Additionally, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to inhibit the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. In plants, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to inhibit the activity of lipoxygenase, resulting in decreased levels of jasmonic acid production. In fungi, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to inhibit the activity of acetylcholinesterase, resulting in decreased levels of chitin production.
Advantages and Limitations for Lab Experiments
The use of 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% in lab experiments has several advantages. First, it is relatively inexpensive and readily available. Additionally, it is relatively easy to synthesize and is stable under a wide range of conditions. Furthermore, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is highly soluble in organic solvents, making it suitable for use in a variety of lab experiments.
However, there are also some limitations to the use of 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% in lab experiments. First, it is sensitive to light and should be stored in a dark, cool place. Additionally, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is a relatively weak inhibitor of cyclooxygenase-2 (COX-2) enzymes, which may limit its use in some experiments. Furthermore, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% is not very soluble in water, which may limit its use in aqueous solutions.
Future Directions
Despite its limitations, 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% has been found to be a useful reagent in the synthesis of various organic compounds. There are a number of potential future directions for research involving 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95%, including the study of its biochemical and physiological effects in different organisms, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research into the mechanism of action of 3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% could help to uncover new ways to use it in lab experiments.
Synthesis Methods
3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid, 95% can be synthesized from the reaction of 4-ethoxycarbonylphenol and 5-fluorobenzoyl chloride in the presence of a suitable catalyst. This reaction is usually carried out in an inert atmosphere of nitrogen or argon in a dry solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at temperatures ranging from -78 °C to 0 °C. Upon completion, the product is collected by filtration and recrystallized from an appropriate solvent.
properties
IUPAC Name |
3-(4-ethoxycarbonylphenyl)-5-fluorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-13(15(18)19)9-14(17)8-12/h3-9H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHRMUPQKPGJPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691405 | |
Record name | 4'-(Ethoxycarbonyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxycarbonylphenyl)-5-fluorobenzoic acid | |
CAS RN |
1261982-06-2 | |
Record name | 4'-(Ethoxycarbonyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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